
WS3
Overview
Description
Tungsten trisulfide (WS₃) is a metastable tungsten sulfide compound characterized by a layered structure and mixed valence states of tungsten (W⁴⁺, W⁵⁺, and W⁶⁺) . Unlike its well-studied counterpart WS₂, WS₃ has historically been synthesized only in amorphous forms through thermal decomposition of ammonium tetrathiotungstate ((NH₄)₂WS₄) or electrodeposition . However, recent advances in solvothermal synthesis using WO₃·0.33H₂O microspheres and excess sulfur have enabled the production of crystalline WS₃ with a unique desert-rose-like morphology . Key structural features include:
- Crystal Structure: Trigonal system (hexagonal description) with lattice parameters a = 5.30 Å, c = 29.0 Å, and interlayer spacing of ~9.2 Å .
- Composition: XPS analysis reveals sulfur exists in terminal (S²⁻) and bridging (S₂²⁻) configurations, while tungsten exhibits mixed oxidation states .
- Thermal Stability: Decomposes to WS₂ above 350°C under inert conditions .
- Electrochemical Activity: Demonstrates moderate hydrogen evolution reaction (HER) activity with an overpotential of 130 mV, Tafel slope of 86 mV dec⁻¹, and exchange current density of 1.4 × 10⁻7 A cm⁻² .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bubbling Hydrogen Sulfide through Hot Acidified Solution of Tungstenates: This method involves passing hydrogen sulfide gas through a hot, acidified solution of tungstenates, resulting in the formation of tungsten trisulfide.
Reaction of Tungsten Disulfide and Elemental Sulfur on Heating: Tungsten disulfide reacts with elemental sulfur upon heating to produce tungsten trisulfide.
Precipitation upon Acidification of Thiotungstate Solutions: Acidifying thiotungstate solutions leads to the precipitation of tungsten trisulfide.
Industrial Production Methods
Industrial production methods for tungsten trisulfide are similar to the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Decomposition: Tungsten trisulfide can be decomposed by heating into tungsten disulfide and elemental sulfur.
Reactions with Sulfide Solutions: It reacts with sulfide solutions to form various tungsten-sulfur compounds.
Reduction: Tungsten trisulfide can be reduced by hydrogen to form tungsten disulfide.
Common Reagents and Conditions
Hydrogen Sulfide: Used in the synthesis and reactions involving tungsten trisulfide.
Elemental Sulfur: Reacts with tungsten disulfide to form tungsten trisulfide.
Hydrogen: Used for the reduction of tungsten trisulfide.
Major Products
Tungsten Disulfide: Formed during the decomposition and reduction of tungsten trisulfide.
Elemental Sulfur: Produced during the decomposition of tungsten trisulfide.
Scientific Research Applications
Synthesis and Structural Characteristics
Recent advancements in the synthesis of WS3 have led to the development of a crystalline form with a layered structure, often described as having a desert-rose-like morphology. This synthesis is achieved through a solvothermal reaction involving tungsten oxide and thioacetamide, resulting in a compound that belongs to the trigonal crystal system. The lattice parameters of this compound are measured at 5.30 Å × 5.30 Å × 29.0 Å, with angles of 90° × 90° × 120° .
Electrochemical Applications
2.1 Hydrogen Evolution Reaction Catalyst
One of the most promising applications of this compound is its potential as a catalyst for the electrochemical hydrogen evolution reaction (HER). The crystalline this compound exhibits significant catalytic activity due to its rich sulfur ligands, which serve as active sites for the reaction. In comparative studies, this compound has shown improved electron transport capabilities, leading to lower Tafel slopes (as low as 40 mV dec), indicating enhanced efficiency in hydrogen production .
2.2 Comparison with Other Materials
The performance of this compound as a catalyst can be compared with other transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS2) and tungsten disulfide (WS2). While WS2 has been extensively studied, the introduction of this compound into this family expands the range of materials available for catalysis, potentially leading to new insights into optimizing catalytic processes .
Case Studies and Experimental Findings
Case Study: Synthesis and Characterization of Crystalline this compound
This study involved synthesizing crystalline this compound using a specific molar ratio of tungsten to sulfur (1:130) under controlled conditions. The resultant material was characterized using techniques such as X-ray photoelectron spectroscopy and thermogravimetric analysis to confirm its composition and stability under varying temperatures .
Experimental Setup:
- Materials Used:
- Tungsten oxide hydrate (WO3·0.33H2O)
- Thioacetamide
- Dimethylformamide (DMF)
- Procedure:
- The reactants were mixed in a Teflon-lined autoclave.
- A solvothermal reaction was conducted at 200 °C for 12 hours.
- Results:
Future Directions and Research Opportunities
The research surrounding this compound is still in its early stages, with many opportunities for further exploration:
- Enhanced Catalytic Properties: Investigating modifications to the synthesis process could lead to improved catalytic efficiency.
- Broader Applications: Beyond hydrogen evolution, exploring this compound's potential in other electrochemical reactions could yield valuable insights.
- Material Stability: Understanding the stability of this compound under operational conditions is crucial for practical applications in energy storage and conversion technologies.
Data Table: Summary of Key Properties and Applications of this compound
Property/Characteristic | Value/Description |
---|---|
Crystal System | Trigonal |
Lattice Parameters | 5.30 Å × 5.30 Å × 29.0 Å |
Potential Application | Electrochemical hydrogen evolution catalyst |
Synthesis Method | Solvothermal reaction |
Molar Ratio (W:S) | 1:130 |
Tafel Slope | As low as 40 mV dec |
Mechanism of Action
The mechanism by which tungsten trisulfide exerts its effects is primarily related to its layered structure and chemical composition. Its molecular targets and pathways involve interactions with hydrogen and sulfur atoms, facilitating reactions such as hydrogen evolution and reduction .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Differences :
- WS₃ has a larger interlayer spacing and more complex sulfur coordination compared to WS₂, which contributes to its metastability .
- WS₂ exhibits polymorphism (2H vs. 1T phases), while WS₃’s trigonal structure is unique among tungsten sulfides .
Catalytic Performance in HER
Analysis :
- In contrast, WS₂’s 1T phase (metallic) and MoS₂’s edge-active sites enable superior performance .
- WS₃’s mixed W valence states may offer unique active sites, but its catalytic efficiency is hindered by rapid decomposition under operational conditions .
Biological Activity
WS3, or N-(6-(4-(3-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biochemical pathways, and relevant case studies, supported by empirical data.
Target Proteins
this compound primarily interacts with specific proteins and pathways, notably:
- Erb3 Binding Protein 1 (EBP1) : This protein is involved in various cellular processes, including proliferation and survival.
- IκB Kinase Pathway : This pathway plays a crucial role in regulating NF-κB, a transcription factor involved in immune response and inflammation.
Mode of Action
The interaction of this compound with EBP1 and the IκB kinase pathway leads to the induction of cell proliferation. This effect is significant in contexts such as cancer therapy, where modulation of cell growth is critical.
Biochemical Pathways
This compound influences several biochemical pathways related to:
- Cell Proliferation : By activating pathways that promote cell division.
- Immune Response : Modulating inflammatory responses through the IκB kinase pathway.
Study 1: Electrocatalytic Activity
A study demonstrated that this compound exhibits promising electrocatalytic activity for the hydrogen evolution reaction (HER). The amorphous structure of this compound was shown to enhance its catalytic properties due to a high density of active sites on its surface. The results indicated that this compound could serve as an efficient catalyst in electrochemical applications .
Study 2: Synthesis and Characterization
Research involving the synthesis of crystalline this compound revealed its layered structure, which is essential for its physical and chemical properties. The synthesized this compound displayed potential as an electrochemical catalyst with notable morphological characteristics that contribute to its activity . The study provided detailed characterization data, including:
- Lattice Parameters : 5.30 Å × 5.30 Å × 29.0 Å
- Crystal System : Trigonal
Study 3: Biological Implications
Investigations into the biological implications of this compound highlighted its role in modulating cancer cell behavior. The compound's ability to activate EBP1 suggests potential therapeutic applications in oncology, particularly for targeting tumors where EBP1 is upregulated .
Data Table: Summary of Key Findings
Properties
IUPAC Name |
N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYRNAERIVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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